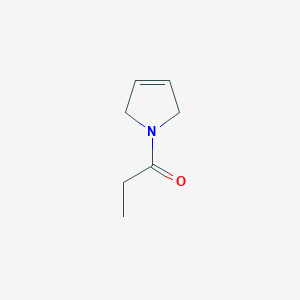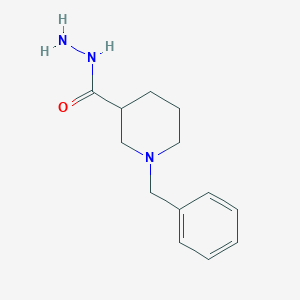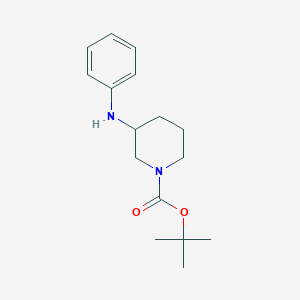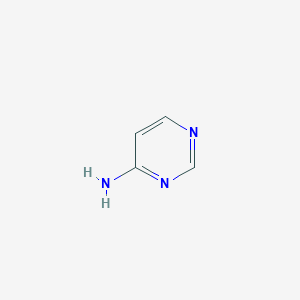
3-Isobutyl-5-aminobenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-5-aminobenzimidazole, also known as IBAB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities. IBAB has been found to possess unique properties that make it a promising candidate for various research applications.
Applications De Recherche Scientifique
3-Isobutyl-5-aminobenzimidazole has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 3-Isobutyl-5-aminobenzimidazole has also been found to inhibit the replication of HIV-1 and other viruses. These properties make 3-Isobutyl-5-aminobenzimidazole a potential candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 3-Isobutyl-5-aminobenzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-Isobutyl-5-aminobenzimidazole has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
3-Isobutyl-5-aminobenzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-Isobutyl-5-aminobenzimidazole has also been found to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isobutyl-5-aminobenzimidazole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been found to be stable under a wide range of conditions, making it suitable for various experimental setups. However, 3-Isobutyl-5-aminobenzimidazole has some limitations as well. It has low solubility in water, which can make it difficult to use in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on 3-Isobutyl-5-aminobenzimidazole. One area of interest is the development of new drugs and therapies based on 3-Isobutyl-5-aminobenzimidazole. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 3-Isobutyl-5-aminobenzimidazole. This could involve the identification of specific targets and pathways that are affected by 3-Isobutyl-5-aminobenzimidazole. Additionally, the potential applications of 3-Isobutyl-5-aminobenzimidazole in other areas, such as agriculture and environmental science, could be explored. Overall, 3-Isobutyl-5-aminobenzimidazole has the potential to be a valuable tool for scientific research and could have significant implications for various fields.
Méthodes De Synthèse
The synthesis of 3-Isobutyl-5-aminobenzimidazole involves the reaction between 5-nitroisophthalic acid and isobutylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 3-Isobutyl-5-aminobenzimidazole can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Propriétés
Numéro CAS |
177843-43-5 |
|---|---|
Nom du produit |
3-Isobutyl-5-aminobenzimidazole |
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
3-(2-methylpropyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-4-3-9(12)5-11(10)14/h3-5,7-8H,6,12H2,1-2H3 |
Clé InChI |
SRHMJBFSZVNDEY-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C=C(C=C2)N |
SMILES canonique |
CC(C)CN1C=NC2=C1C=C(C=C2)N |
Synonymes |
1H-Benzimidazol-6-amine,1-(2-methylpropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



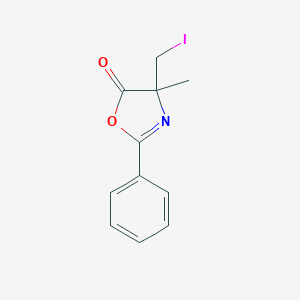
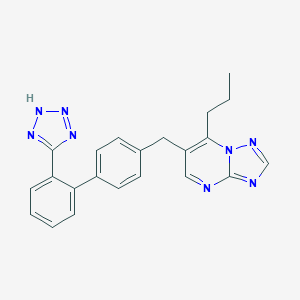
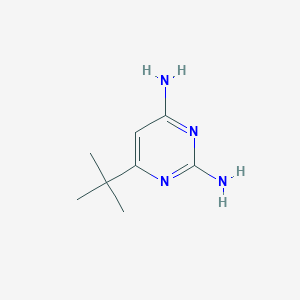
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
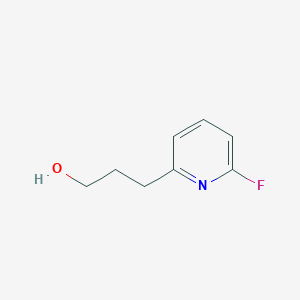
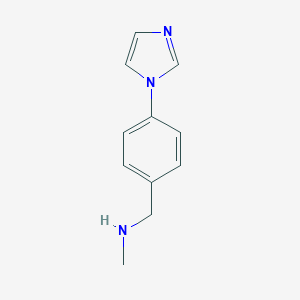
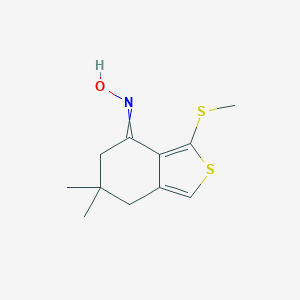
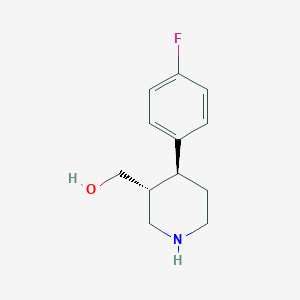
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
